![molecular formula C₅₄H₉₂O₄₆ B116977 Maltononaose CAS No. 6471-60-9](/img/structure/B116977.png)
Maltononaose
Vue d'ensemble
Description
Maltononaose is an oligosaccharide with the molecular formula C54H92O46 . It is composed of nine saccharide residues .
Synthesis Analysis
The synthesis of this compound involves the use of enzymes from the α-amylase family, such as cyclodextrin glycosyltransferase (CGTase) . The enzyme cyclodextrin glycosyltransferase from Bacillus circulans strain 251 has been used in a double soaking procedure with the inhibitor acarbose and subsequently with maltohexaose .Molecular Structure Analysis
This compound has a complex structure with 44 defined stereocentres . The this compound chain is bound from subsites -7 to +2 in a manner analogous to that of a previously determined pseudo-nonasaccharide inhibitor complex .Chemical Reactions Analysis
The enzyme cyclodextrin glycosyltransferase (CGTase) is involved in the chemical reactions of this compound. CGTase cleaves an α (1–4) glycosidic bond in its substrate, starch, and forms a covalent β (1–4)-linked glycosyl-enzyme intermediate .Applications De Recherche Scientifique
Enzyme Reaction Mechanisms
Maltononaose is studied in the context of enzyme reactions, particularly with amylases. A study on G6-amylase from alkalophilic Bacillus sp. 707 showed that it predominantly produces maltohexaose (G6) from starch and related alpha-1,4-glucans. The enzyme activities were evaluated, and crystal structures were determined for the enzyme in complex with pseudo-maltononaose. This research helps understand the reaction mechanism of G6-amylase (Kanai et al., 2004).
Amylase Substrate Preferences
Another study explored the action pattern of Bacillus licheniformis thermostable α‐amylase (BLA) using a series of maltooligosaccharides. It was found that this compound (G9) was the preferred substrate for BLA, producing maltotriose (G3) and maltohexaose (G6) as major products. This insight into substrate preferences has implications for industrial applications of BLA (Tran, Lee, & Park, 2014).
Cyclodextrin Glycosyltransferase Engineering
Research on Cyclodextrin Glycosyltransferases (CGTase) from Bacillus circulans strain 251, which generate cyclodextrins from starch, showed how a this compound inhibitor bound to the active site revealed sugar binding subsites. This was used to engineer CGTase mutants with altered cyclodextrin production specificity (van der Veen et al., 2000).
Debranching Enzyme Specificity
A novel debranching enzyme from Nostoc punctiforme exhibited hydrolysis activity toward both alpha-(1,6)- and alpha-(1,4)-glucosidic linkages. This enzyme showed specificity for longer branched chains, with this compound being a significant substrate, highlighting its unique subsite structure (Choi et al., 2009).
Mécanisme D'action
Target of Action
Maltononaose, also known as D-Glucose, O-alpha-D-glucopyranosyl-(1-4)-O-alpha-D-glucopyranosyl-(1-4)-O-alpha-D-glucopyranosyl-(1-4)-O-alpha-D-glucopyranosyl-(1-4)-O-alpha-D-glucopyranosyl-(1-4)-O-alpha-D-glucopyranosyl-(1-4)-O-alpha-D-glucopyranosyl-(1-4)-O-alpha-D-glucopyranosyl-(1-4)-, is an oligosaccharide comprised of nine α-1,4-linked glucose molecules . The primary targets of this compound are enzymes involved in carbohydrate metabolism, specifically Bacillus licheniformis thermostable α-amylase and Aspergillus niger glucoamylase II .
Mode of Action
This compound interacts with its target enzymes by serving as a substrate . It has been used to study the cleavage distribution and enzyme kinetics of these enzymes . The binding of this compound to these enzymes is believed to occur at a 9-binding subsite .
Biochemical Pathways
The interaction of this compound with its target enzymes plays a role in the carbohydrate metabolism pathway . Specifically, it is involved in the breakdown of complex carbohydrates into simpler sugars, a process crucial for energy production in cells.
Result of Action
The molecular and cellular effects of this compound’s action involve the breakdown of the oligosaccharide into simpler sugars, which can then be utilized for energy production in cells . This process is facilitated by the target enzymes, which cleave the α-1,4-linked glucose molecules of this compound .
Propriétés
IUPAC Name |
(2R,3S,4R,5R)-2-[(2R,3R,4S,5R,6R)-6-(hydroxymethyl)-3,4,5-tris[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]oxy-3,4,5,6-tetrakis[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]hexanal | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C54H92O46/c55-1-11-21(64)28(71)35(78)47(86-11)85-10-20(95-48-36(79)29(72)22(65)12(2-56)87-48)44(98-51-39(82)32(75)25(68)15(5-59)90-51)42(96-49-37(80)30(73)23(66)13(3-57)88-49)18(8-62)93-54-46(100-53-41(84)34(77)27(70)17(7-61)92-53)45(99-52-40(83)33(76)26(69)16(6-60)91-52)43(19(9-63)94-54)97-50-38(81)31(74)24(67)14(4-58)89-50/h8,11-61,63-84H,1-7,9-10H2/t11-,12-,13-,14-,15-,16-,17-,18+,19-,20-,21-,22-,23-,24-,25-,26-,27-,28+,29+,30+,31+,32+,33+,34+,35-,36-,37-,38-,39-,40-,41-,42-,43-,44-,45+,46-,47+,48-,49-,50-,51-,52-,53-,54+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNBVLVBOKWRYEP-XYLDXDTCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OCC(C(C(C(C=O)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)OC4C(C(C(C(O4)CO)O)O)O)OC5C(C(C(C(O5)CO)O)O)O)OC6C(C(C(C(O6)CO)O)O)O)OC7C(C(C(C(O7)CO)O)O)O)OC8C(C(C(C(O8)CO)O)O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC[C@H]([C@H]([C@@H]([C@H](C=O)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O[C@@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O[C@@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O[C@@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O[C@@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O[C@@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H92O46 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60215057 | |
Record name | Maltononaose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60215057 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1477.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
6471-60-9 | |
Record name | Maltononaose | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006471609 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Maltononaose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60215057 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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